molecular formula C33H29N3O6S B453020 ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No.: B453020
M. Wt: 595.7g/mol
InChI Key: RBRBUQPSWJILIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters, among other reagents . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C33H29N3O6S

Molecular Weight

595.7g/mol

IUPAC Name

ethyl 2-[[2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

InChI

InChI=1S/C33H29N3O6S/c1-5-42-33(39)28-19(2)29(31(38)34-20-11-7-6-8-12-20)43-32(28)36-30(37)23-18-26(35-25-14-10-9-13-22(23)25)24-17-21(40-3)15-16-27(24)41-4/h6-18H,5H2,1-4H3,(H,34,38)(H,36,37)

InChI Key

RBRBUQPSWJILIF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=CC(=C5)OC)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=CC(=C5)OC)OC

Origin of Product

United States

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